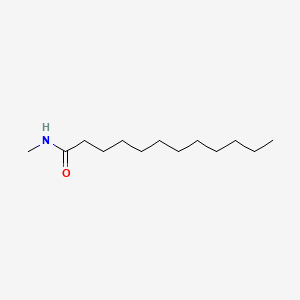
N-Methyldodecanamide
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
N-Methyldodecanamide is an organic compound
Mode of Action
It is known that the compound has a special ammonia-like smell , suggesting it may interact with olfactory receptors, but this is purely speculative and requires further investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its potential as a surfactant and lubricant , it may interact with lipid membranes or other hydrophobic structures, but this is conjectural and needs to be confirmed by experimental studies.
Pharmacokinetics
It is soluble in methanol , suggesting it may have good bioavailability if administered orally.
Result of Action
As a potential surfactant and lubricant , it may reduce friction and improve the flow and processing properties of materials in various fields such as plastic processing, textiles, leather, metal processing, and coatings .
Action Environment
It is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methyldodecanamide can be synthesized through the N-methylation of dodecanamide. This reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is typically carried out in an organic solvent like methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced by reacting dodecanamide with methyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyldodecanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed.
Major Products:
Oxidation: Produces dodecanoic acid.
Reduction: Produces N-methyldodecylamine.
Substitution: Produces various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methyldodecanamide is used as a surfactant and emulsifying agent in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used as a model compound to study the behavior of amides in biological systems. It is also used in the synthesis of bioactive molecules .
Medicine: It is also being investigated for its antimicrobial properties .
Industry: In industrial applications, this compound is used as a lubricant and anti-wear agent in metalworking fluids. It is also used in the formulation of personal care products such as shampoos and conditioners .
Vergleich Mit ähnlichen Verbindungen
- N-Methyllauramide
- N-Dodecanoylmethylamine
- N,N-Dimethyldodecanamide
Comparison: N-Methyldodecanamide is unique due to its specific chain length and methylation pattern, which confer distinct physicochemical properties. Compared to N,N-Dimethyldodecanamide, this compound has a single methyl group, making it less hydrophobic and more soluble in polar solvents .
Eigenschaften
IUPAC Name |
N-methyldodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWSJINSLHHRPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181964 | |
| Record name | N-Methyldodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27563-67-3 | |
| Record name | N-Methyldodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl dodecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyldodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Methyldodecanamide (NMEA-12) influence the viscosity of surfactant solutions containing cationic surfactants like CTAB?
A1: The addition of this compound (NMEA-12) to dilute solutions of hexadecyltrimethylammonium bromide (CTAB) leads to a significant increase in viscosity. [] This effect is attributed to the formation of wormlike micelles. NMEA-12, being a nonionic surfactant, can insert itself into the micelles formed by CTAB, a cationic surfactant. This insertion alters the packing parameter of the micelles, favoring their growth from spherical to elongated, wormlike structures. The entanglement of these wormlike micelles results in the observed increase in viscosity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


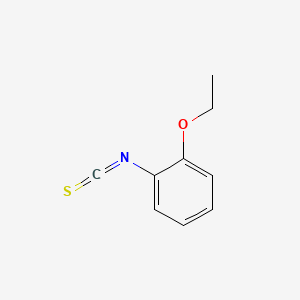

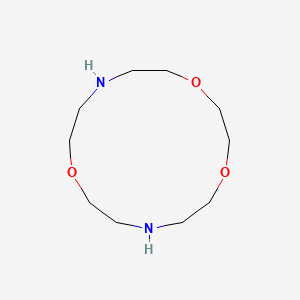
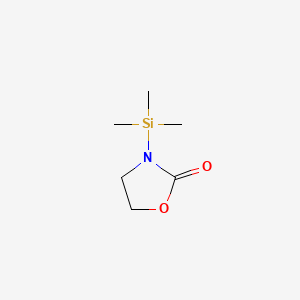


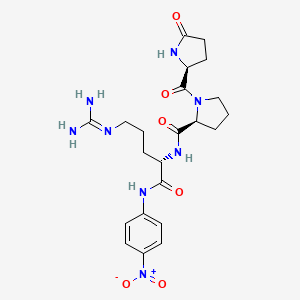
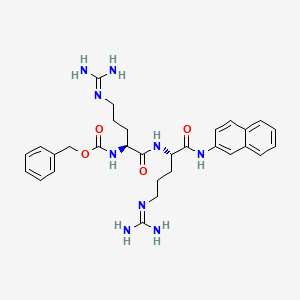
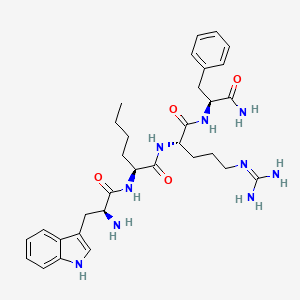
![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)
![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)
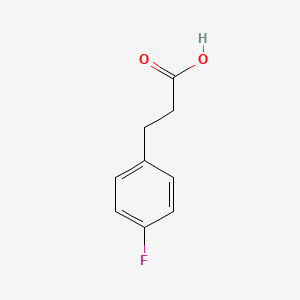

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)
